5-Chloro-3-methoxycatechol
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Overview
Description
5-chloro-3-methoxybenzene-1,2-diol is an organic compound with the molecular formula C7H7ClO3 and a molecular weight of 174.58 g/mol . It is a derivative of benzene, featuring both chloro and methoxy substituents on a diol benzene ring. This compound is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-methoxybenzene-1,2-diol typically involves the chlorination and methoxylation of a benzene diol precursor. One common method is the electrophilic aromatic substitution reaction, where a benzene diol undergoes chlorination using chlorine gas or a chlorinating agent like thionyl chloride in the presence of a catalyst . The methoxylation can be achieved through the reaction of the chlorinated benzene diol with methanol in the presence of a base such as sodium methoxide .
Industrial Production Methods
the principles of electrophilic aromatic substitution and nucleophilic substitution reactions are generally applicable for its synthesis .
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-methoxybenzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form quinones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) can be employed under basic conditions.
Major Products
Oxidation: Formation of 5-chloro-3-methoxy-1,2-benzoquinone.
Reduction: Formation of 3-methoxybenzene-1,2-diol.
Substitution: Formation of 5-substituted-3-methoxybenzene-1,2-diol derivatives.
Scientific Research Applications
5-chloro-3-methoxybenzene-1,2-diol is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: Studying the effects of chloro and methoxy substituents on biological activity.
Medicine: Investigating potential pharmacological properties and therapeutic uses.
Industry: Limited use in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-chloro-3-methoxybenzene-1,2-diol involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The chloro and methoxy groups influence the electron density of the benzene ring, making it more reactive towards electrophiles and nucleophiles . This reactivity is crucial for its role in various chemical transformations and potential biological activities .
Comparison with Similar Compounds
Similar Compounds
Anisole (methoxybenzene): Similar in structure but lacks the chloro and diol groups.
Catechol (benzene-1,2-diol): Similar diol structure but lacks the chloro and methoxy groups.
Chlorobenzene: Contains a chloro group but lacks the methoxy and diol groups.
Uniqueness
5-chloro-3-methoxybenzene-1,2-diol is unique due to the presence of both chloro and methoxy substituents on a diol benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it valuable for specific research applications .
Properties
Molecular Formula |
C7H7ClO3 |
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Molecular Weight |
174.58 g/mol |
IUPAC Name |
5-chloro-3-methoxybenzene-1,2-diol |
InChI |
InChI=1S/C7H7ClO3/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3,9-10H,1H3 |
InChI Key |
BZBCKNGIVAGPGS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)O)Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.